molecular formula C18H21N5O3S2 B12502620 2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12502620
M. Wt: 419.5 g/mol
InChI Key: ZPMMUCQUJMFYCG-UHFFFAOYSA-N
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Description

2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features both triazole and thiazole rings These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from the preparation of the triazole and thiazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide. The thiazole ring is often prepared via a condensation reaction between α-haloketones and thiourea.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product. Purification steps, including recrystallization and chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole and thiazole rings can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the combination of both triazole and thiazole rings in its structure. This dual presence enhances its potential biological activity and broadens its range of applications compared to compounds containing only one of these rings.

Properties

Molecular Formula

C18H21N5O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-methoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H21N5O3S2/c1-4-23-15(9-26-14-7-5-13(25-3)6-8-14)21-22-18(23)28-11-16(24)20-17-19-12(2)10-27-17/h5-8,10H,4,9,11H2,1-3H3,(H,19,20,24)

InChI Key

ZPMMUCQUJMFYCG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)COC3=CC=C(C=C3)OC

Origin of Product

United States

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